Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride
Description
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate hydrochloride is a halogenated aromatic compound featuring a bromine substituent at the ortho position of the phenyl ring, a methylamino group, and a methyl ester moiety. Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 294.58–295 Da . It is commercially available through suppliers like Enamine Ltd and Chemspace, with CAS numbers such as 2445784-16-5 and catalog codes like EN300-26977336 .
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLWYOMKGSNXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be used in the development of new drugs, especially those targeting specific biological pathways. Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, while the methylamino group can influence the biological activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and weights:
Structural and Functional Insights
- Halogen Substitution: Bromine vs. Chlorine: Bromine’s larger atomic radius (Br: 1.85 Å vs. Fluorine: The 3-fluoro analog () exhibits stronger electronegativity, which may influence hydrogen-bonding interactions in receptor binding .
- Positional Isomerism :
- The 4-bromo isomer () lacks the steric effects of the ortho-substituted bromine, possibly improving synthetic accessibility .
Biological Activity
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate; hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10BrNO2·HCl
- Molecular Weight : Approximately 280.55 g/mol
- Structure : The compound features a bromine atom at the 2-position of the phenyl ring and a methylamino group, which are critical for its biological interactions.
The biological activity of methyl 2-(2-bromophenyl)-2-(methylamino)acetate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following points summarize its mechanism:
- Target Interaction : The bromine atom and the amino group enhance binding affinity to biological targets, modulating their activity.
- Signaling Pathways : Depending on the target, the compound may influence various signaling pathways, contributing to its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays demonstrated that it significantly reduced cell viability in aggressive cancer cell lines:
- Cell Line Tested : MDA-MB-231 (triple-negative breast cancer)
- Effectiveness : A reduction in cell viability by approximately 55% was observed after treatment with a concentration of 10 μM over three days .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition:
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 2-(2-bromophenyl)-2-(methylamino)acetate; hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl amino(3-bromophenyl)acetate hydrochloride | 45158999 | Similar structure but bromine at the 3-position |
| Methyl (R)-2-amino-2-(4-bromophenyl)acetate HCl | 42718-20-7 | Different stereochemistry; focuses on 4-position |
| Methyl (R)-2-amino-2-(2-bromophenyl)acetate HCl | 156022554 | Bromine at the 2-position; differs in activity |
The unique placement of the bromine atom at the 2-position in this compound may significantly influence its pharmacokinetic properties and biological interactions compared to its analogs .
Case Studies
- In Vivo Studies : In animal models, administration of methyl 2-(2-bromophenyl)-2-(methylamino)acetate; hydrochloride was well tolerated and showed significant tumor growth inhibition in xenograft models.
- Synthesis and Evaluation : The synthesis process involves multiple steps that enhance the compound's reactivity and biological profile, making it suitable for further medicinal chemistry applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
